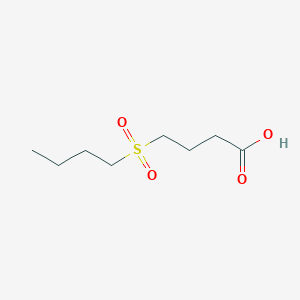
4-Butylsulfonylbutanoic acid
概要
説明
4-Butylsulfonylbutanoic acid is an organic compound with the molecular formula C8H16O4S It is characterized by the presence of a butylsulfonyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: 4-Butylsulfonylbutanoic acid can be synthesized through several methods. One common approach involves the sulfonation of butanoic acid derivatives. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions: 4-Butylsulfonylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form butylsulfinylbutanoic acid.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium on carbon or nickel can facilitate substitution reactions.
Major Products Formed:
Oxidation: Butylsulfonic acid derivatives.
Reduction: Butylsulfinylbutanoic acid.
Substitution: Various alkyl or aryl substituted butanoic acids.
科学的研究の応用
4-Butylsulfonylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-butylsulfonylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of their activity. The butyl group may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Butylsulfonic acid: Similar in structure but lacks the butanoic acid backbone.
Butylsulfinylbutanoic acid: A reduced form of 4-butylsulfonylbutanoic acid.
Alkylsulfonylbutanoic acids: Compounds with different alkyl groups attached to the sulfonyl group.
Uniqueness: this compound is unique due to its specific combination of a butylsulfonyl group and a butanoic acid backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-butylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-2-3-6-13(11,12)7-4-5-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCBXPFMJCVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656242 | |
| Record name | 4-(Butane-1-sulfonyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-16-1 | |
| Record name | 4-(Butane-1-sulfonyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



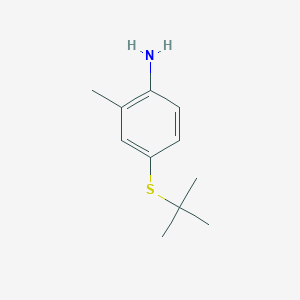
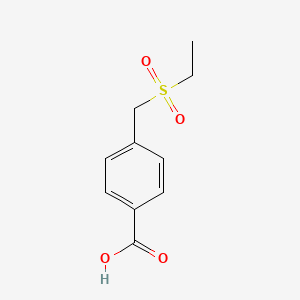
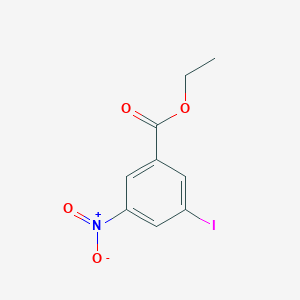
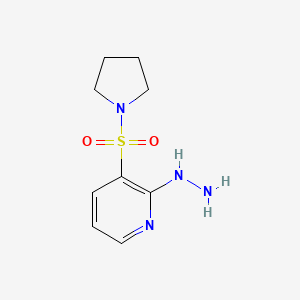
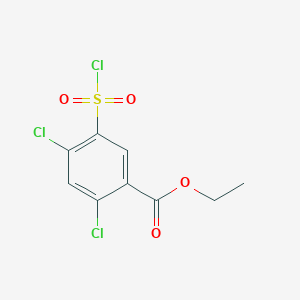

![2-[4-(2-Amino-4-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386329.png)
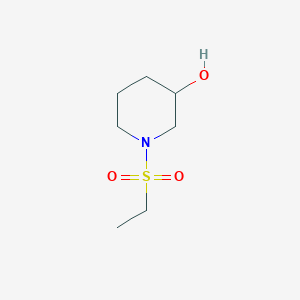
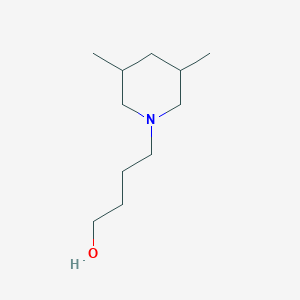
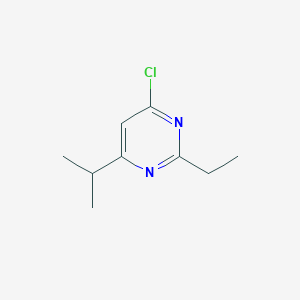

![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)
